Osteogenic growth peptide

Description

Properties

IUPAC Name |

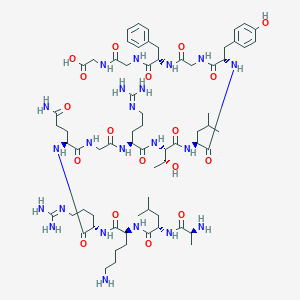

2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTJGCYVIRTGMZ-PXGLAOGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H110N22O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157894 |

Source

|

| Record name | Osteogenic growth peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1523.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132996-61-3 |

Source

|

| Record name | Osteogenic growth peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132996613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osteogenic growth peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Osteogenic Growth Peptide: A Deep Dive into Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide that plays a crucial role in bone formation and hematopoiesis.[1][2][3] Initially isolated from the serum of animals during bone marrow regeneration, OGP has garnered significant interest as a potential therapeutic agent for bone-related disorders and as a hematopoietic stimulator.[1][2][3][4] This technical guide provides a comprehensive overview of the structure, amino acid sequence, and biological activity of OGP, with a focus on the underlying molecular mechanisms and experimental methodologies used in its characterization.

Structure and Amino Acid Sequence

OGP is a highly conserved tetradecapeptide with a primary structure identical to the C-terminus of histone H4.[1][4][5] This evolutionary conservation across species, including humans, rats, and mice, underscores its biological importance.[5][6]

The amino acid sequence of OGP is NH₂-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-Gly-Gly-OH .[1][7][8]

A biologically active fragment of OGP, the C-terminal pentapeptide designated as OGP(10-14), has been identified.[1][4][5] This fragment, with the sequence NH₂-Tyr-Gly-Phe-Gly-Gly-OH , is generated by the proteolytic cleavage of OGP and is considered the physiologically active form of the peptide, retaining the full spectrum of OGP's biological activities.[4][5][9][10]

Physicochemical Properties

Quantitative data pertaining to the physicochemical properties of OGP are summarized in the table below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | ALKRQGRTLYGFGG | [1][7][8] |

| One-Letter Sequence | ALKRQGRTLYGFGG | [7] |

| Molecular Formula | C₆₈H₁₁₀N₂₂O₁₈ | [7] |

| Molecular Weight | 1523.76 g/mol | [7] |

| CAS Registry Number | 132996-61-3 | [7] |

Biological Function and Signaling Pathways

OGP exerts its biological effects by stimulating the proliferation and differentiation of osteoblastic lineage cells, leading to increased alkaline phosphatase activity and matrix mineralization.[1][4] It also plays a role in hematopoiesis, the formation of blood cellular components.

The active C-terminal pentapeptide, OGP(10-14), binds to a putative receptor on osteoblastic cells, triggering a cascade of intracellular signaling events.[1][11] The key signaling pathways implicated in OGP's mechanism of action include:

-

MAP Kinase Pathway: Activation of the Mitogen-Activated Protein (MAP) kinase pathway is a crucial step in OGP-mediated cell proliferation and differentiation.[1][11]

-

Src Pathway: The Src family of tyrosine kinases is also involved in transducing the OGP signal.[1][11]

-

RhoA Pathway: The RhoA/ROCK signaling pathway has been shown to be activated by OGP and is involved in mediating its effects on osteogenic differentiation.[2][12]

-

Cannabinoid Receptor Type 2 (CB2): Recent evidence suggests that OGP may exert its effects, at least in part, by binding to and activating the CB2 receptor.[13][14]

The interplay of these signaling pathways ultimately leads to the observed effects of OGP on bone formation and regeneration.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization and functional analysis of OGP.

Peptide Synthesis and Purification

Objective: To synthesize and purify OGP for in vitro and in vivo studies.

Methodology: Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Synthesis: OGP is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis procedure.[15]

-

Cleavage: The synthesized peptide is cleaved from the resin.

-

Purification: The crude peptide is purified using preparative RP-HPLC.[9]

-

Column: C18-modified silica.

-

Mobile Phase A: Aqueous 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide.

-

Detection: UV detection at 210-220 nm.

-

-

Fraction Collection and Analysis: Fractions containing the purified peptide are collected and analyzed by analytical HPLC to confirm purity.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the peptide as a powder.

Structural Characterization

Objective: To determine the amino acid sequence and three-dimensional structure of OGP.

Methodologies:

-

Edman Degradation: This classical method is used to sequentially determine the amino acid sequence from the N-terminus of the peptide.[16][17]

-

The N-terminal amino acid is labeled with phenylisothiocyanate (PITC).

-

The labeled amino acid is cleaved from the peptide chain under acidic conditions.

-

The resulting phenylthiohydantoin (PTH)-amino acid derivative is identified by chromatography.

-

The cycle is repeated for the next amino acid in the sequence.

-

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful technique for de novo peptide sequencing.[18][19]

-

The peptide is ionized and fragmented.

-

The mass-to-charge ratios of the fragment ions are measured.

-

The amino acid sequence is deduced from the mass differences between the fragment ions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of OGP in solution.[12][20][21]

-

A concentrated solution of the peptide is prepared.

-

A series of 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.

-

The NMR signals are assigned to specific protons in the peptide.

-

Distance restraints derived from NOESY spectra are used to calculate the 3D structure.

-

In Vitro Biological Assays

Objective: To assess the biological activity of OGP on osteoblastic cells.

-

Cell Proliferation (MTT) Assay:

-

Osteoblastic cells are seeded in a 96-well plate.

-

Cells are treated with various concentrations of OGP.

-

After a defined incubation period, MTT reagent is added to each well.

-

The formazan (B1609692) product is solubilized, and the absorbance is measured to quantify cell viability.[10]

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Osteoblastic cells are cultured and treated with OGP.

-

Cell lysates are prepared.

-

The lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate.

-

The production of p-nitrophenol is measured spectrophotometrically at 405 nm to determine ALP activity.[1][14][22]

-

-

Competitive ELISA for OGP Quantification:

-

A microtiter plate is coated with an anti-OGP antibody.

-

Standards or samples containing OGP are added to the wells, along with a known amount of biotinylated OGP.

-

The plate is incubated, allowing the OGP in the sample and the biotinylated OGP to compete for binding to the antibody.

-

Streptavidin-HRP is added, followed by a substrate solution.

-

The color development is inversely proportional to the amount of OGP in the sample and is measured spectrophotometrically.[5][6][13]

-

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies of OGP and its C-terminal fragment.

| Parameter | Cell Type | OGP Concentration | OGP(10-14) Concentration | Effect | Reference(s) |

| Stimulation of Proliferation | MC3T3-E1 | 10⁻¹³ M | - | Increased cell number | [5] |

| Human Osteoblasts | - | 10⁻¹² M | Stimulated proliferation | [23] | |

| Stimulation of ALP Activity | MC3T3-E1 | 10⁻¹³ M | - | Modestly inhibited | [5][23] |

| Stimulation of Bone Formation | Human Osteoblasts | - | 10⁻⁹ M | Stimulated osteocalcin (B1147995) synthesis and phosphatase activity | [23] |

| Serum Concentration (Total irOGP) | Human | 480-4460 pmol/L | - | Normal physiological range | [6] |

Conclusion

This compound is a well-characterized, endogenous peptide with significant potential in the fields of bone regeneration and hematopoiesis. Its defined amino acid sequence and the identification of its active C-terminal fragment provide a solid foundation for further research and drug development. The elucidation of its signaling pathways offers multiple targets for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of OGP and its analogues, paving the way for novel treatments for a range of skeletal and hematological disorders.

References

- 1. drmillett.com [drmillett.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. immunomart.com [immunomart.com]

- 7. Human this compound (OGP) Elisa Kit – AFG Scientific [afgsci.com]

- 8. protocols.io [protocols.io]

- 9. bachem.com [bachem.com]

- 10. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. stjohnslabs.com [stjohnslabs.com]

- 14. Alkaline phosphatase levels of murine pre-osteoblastic cells on anodized and annealed titanium surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of this compound and its synergetic effect with granulocyte colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Edman degradation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 19. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 21. UQ eSpace [espace.library.uq.edu.au]

- 22. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of this compound (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Osteogenic Growth Peptide (OGP): A Deep Dive into its Mechanism of Action in Osteoblasts

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide, identical to the C-terminus of histone H4, that has garnered significant interest as a potent regulator of bone formation.[1] Its ability to stimulate osteoblastic activity makes it a compelling target for therapeutic strategies aimed at enhancing bone regeneration and treating metabolic bone diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning OGP's action on osteoblasts, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols. The C-terminal pentapeptide, OGP(10-14), is considered the bioactive fragment of OGP and is often used in in-vitro studies.[2][3]

Core Mechanisms of OGP Action in Osteoblasts

OGP exerts a multifaceted influence on osteoblasts, primarily by modulating their proliferation and differentiation. These effects are mediated through a complex interplay of intracellular signaling cascades.

Proliferation of Osteoblasts

OGP has been shown to stimulate the proliferation of osteoblastic cells in a dose-dependent manner.[4] This mitogenic effect is crucial for expanding the pool of bone-forming cells. The ideal concentration for stimulating proliferation can vary between cell types. For instance, in MC3T3-E1 cells, a peak in cell number increase was observed at a concentration of 10⁻¹³ M.[2][4] In primary human osteoblasts, the optimal concentration of OGP(10-14) for proliferation was found to be 10⁻¹² M.[2]

Differentiation of Osteoblasts

Beyond proliferation, OGP plays a pivotal role in promoting the differentiation of osteoprogenitor cells into mature, functional osteoblasts. This is evidenced by the upregulation of key osteogenic markers such as Alkaline Phosphatase (ALP), Runx2, and Osteocalcin (B1147995), as well as enhanced matrix mineralization.[2][4] OGP has been shown to induce the expression of Bone Morphogenetic Protein 2 (BMP2) and Runt-related transcription factor 2 (RUNX2).[4] In human osteoblast cells, OGP(10-14) at a concentration of 10⁻⁹ M stimulated bone formation and mineralization through the synthesis of osteocalcin and increased phosphatase activity.[2]

Quantitative Data on OGP's Effects

The following tables summarize the quantitative effects of OGP and its bioactive fragment OGP(10-14) on osteoblast proliferation and differentiation markers.

Table 1: Effect of OGP/OGP(10-14) on Osteoblast Proliferation

| Cell Type | Peptide | Optimal Concentration for Proliferation | Observed Effect |

| MC3T3-E1 (murine pre-osteoblast) | OGP | 10⁻¹³ M | Peak increase in cell number |

| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻¹² M | Stimulation of cell proliferation |

Table 2: Effect of OGP/OGP(10-14) on Osteoblast Differentiation Markers

| Cell Type | Peptide | Concentration | Differentiation Marker | Observed Effect |

| MC3T3-E1 (murine pre-osteoblast) | OGP | 10⁻¹³ M | Alkaline Phosphatase (ALP) | Modest inhibition of ALP activity |

| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻⁹ M | Osteocalcin & ALP Activity | Stimulation of synthesis and activity |

| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻⁹ M | Mineralization | Stimulation of bone formation and mineralization |

| Mesenchymal Stem Cells (MSCs) | OGP | Not specified | BMP2, Osteonectin, RUNX2 | Enhanced gene expression |

Signaling Pathways Activated by OGP in Osteoblasts

The biological effects of OGP in osteoblasts are orchestrated by a network of intracellular signaling pathways. The primary pathways identified to date include the MAPK/ERK pathway, the RhoA/ROCK pathway, the CDK2/cyclin A pathway, and a novel interaction with the Cannabinoid Receptor Type 2 (CB2).

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation in many cell types, including osteoblasts.[5] OGP has been shown to activate this pathway, leading to the phosphorylation of ERK1/2.[2] This activation is a key component of OGP's mitogenic signaling in osteoblasts.

RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is primarily involved in regulating cell shape, adhesion, and motility, and has been implicated in osteoblast differentiation. OGP treatment has been shown to increase the activity of RhoA in human bone marrow mesenchymal stem cells (BMSCs) undergoing osteogenic differentiation.[2] The activation of this pathway by OGP promotes the differentiation of MSCs into osteoblasts.[2]

CDK2/Cyclin A Pathway

The proliferation of eukaryotic cells is tightly controlled by cyclins and cyclin-dependent kinases (CDKs). OGP has been found to stimulate the proliferation of MSCs by upregulating the expression of both CDK2 and cyclin A at both the mRNA and protein levels.[2] This suggests that OGP's mitogenic effects are, at least in part, mediated by the progression of the cell cycle.

Cannabinoid Receptor Type 2 (CB2) Interaction

Recent evidence has unveiled a novel mechanism of OGP action involving the cannabinoid receptor type 2 (CB2).[6] OGP has been shown to bind to the CB2 receptor and may act as both an agonist and a positive allosteric modulator.[6] The proliferative and anti-inflammatory effects of OGP in osteoblasts are abrogated by the genetic or pharmacological inhibition of CB2, indicating that CB2 is essential for OGP's activity.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of OGP's mechanism of action are provided below.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1 or primary human osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

-

Treatment: Replace the medium with fresh medium containing various concentrations of OGP or OGP(10-14). Include a vehicle control (medium without peptide).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

-

Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This assay quantifies its enzymatic activity.

Protocol:

-

Cell Culture and Treatment: Seed osteoblasts in 24-well plates and culture until they reach confluence. Induce osteogenic differentiation using appropriate medium. Treat the cells with different concentrations of OGP.

-

Cell Lysis: After the treatment period (e.g., 7 or 14 days), wash the cells with PBS and lyse them with a solution containing 0.1% Triton X-100.[9]

-

Enzymatic Reaction: Add the cell lysate to a 96-well plate. Add the p-nitrophenyl phosphate (pNPP) substrate solution. Incubate at 37°C for 30 minutes.[9]

-

Stopping the Reaction: Stop the reaction by adding 0.1 M NaOH.[9]

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[9]

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a standard protein assay (e.g., Bradford or BCA assay).

Matrix Mineralization Assay (Alizarin Red S Staining)

This assay is used to visualize and quantify the deposition of calcium, a late marker of osteoblast differentiation and matrix mineralization.

Protocol:

-

Cell Culture and Differentiation: Culture osteoblasts in differentiation medium with or without OGP for an extended period (e.g., 21-28 days) to allow for matrix mineralization.

-

Fixation: Wash the cells with PBS and fix them with 10% buffered formalin for 15-30 minutes at room temperature.[10][11]

-

Washing: Wash the fixed cells with deionized water.[10]

-

Staining: Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[10][12]

-

Final Washes: Carefully wash the cells with deionized water to remove excess stain.[10]

-

Visualization and Quantification: Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance measured at approximately 562 nm.[13]

Conclusion

This compound is a promising anabolic agent for bone that exerts its effects on osteoblasts through a sophisticated network of signaling pathways. Its ability to stimulate both proliferation and differentiation highlights its potential for therapeutic applications in bone regeneration and the treatment of osteoporosis. A thorough understanding of its mechanism of action, including the roles of the MAPK/ERK, RhoA/ROCK, and CDK2/cyclin A pathways, as well as its interaction with the CB2 receptor, is critical for the development of novel OGP-based therapies. The experimental protocols provided in this guide offer a standardized approach for researchers to further investigate the multifaceted roles of OGP in osteoblast biology.

References

- 1. Transcriptional Regulatory Cascades in Runx2-Dependent Bone Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFβ1/SFK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Alkaline phosphatase activity [bio-protocol.org]

- 10. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. oricellbio.com [oricellbio.com]

OGP(10-14): The Active Fragment of Osteogenic Growth Peptide - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide identical to the C-terminus of histone H4, playing a crucial role in bone remodeling and hematopoiesis.[1][2] Extensive research has identified its C-terminal pentapeptide fragment, OGP(10-14), with the sequence H-Tyr-Gly-Phe-Gly-Gly-OH, as the minimal sequence that retains the full biological activity of the parent peptide.[3][4][5] This technical guide provides an in-depth overview of OGP(10-14), focusing on its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of bone regeneration and hematology.

Introduction

This compound (OGP) and its active fragment OGP(10-14) have garnered significant interest as potential therapeutic agents for bone-related disorders and as stimulators of hematopoiesis.[1][6] OGP is found in mammalian serum and its levels increase during periods of active bone regeneration.[1] The pentapeptide OGP(10-14) has been shown to be a potent mitogen for osteoblastic and fibroblastic cells, stimulating their proliferation and differentiation, and enhancing osteogenesis and hematopoiesis in vivo.[3][5] This guide will delve into the molecular mechanisms underpinning the bioactivity of OGP(10-14), providing a foundation for its potential clinical applications.

Mechanism of Action: Signaling Pathways

OGP(10-14) exerts its biological effects by activating a specific intracellular signaling cascade. It is understood to bind to a G-protein coupled receptor, initiating a signal transduction pathway that involves Gαi proteins and the mitogen-activated protein kinase (MAPK) cascade.[5][7][8]

The primary signaling pathway activated by OGP(10-14) in osteoblastic cells is the Gi protein-MAP kinase signaling cascade.[7][8] This activation leads to the rapid phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9][10] The activation of the MAPK/ERK pathway is a key event in regulating cell proliferation and differentiation.[7][8] The stimulation of both MAP kinase activity and DNA synthesis by OGP(10-14) can be abrogated by pertussis toxin, a known inhibitor of Gi proteins, providing strong evidence for the involvement of this pathway.[7][8]

In some cell types, OGP(10-14) has also been shown to interfere with the RhoA and Src kinase pathways, suggesting a broader range of signaling interactions that may be cell-type specific.[11][12][13] For instance, in TPO-primed M07-e hematopoietic cells, OGP(10-14) induces differentiation through a RhoA/TGFβ1/SFK signaling pathway, where it acts as a Src inhibitor.[11][12][14]

Signaling Pathway Diagram

Caption: OGP(10-14) signaling pathways in osteoblastic and hematopoietic cells.

Quantitative Data from In Vitro and In Vivo Studies

The biological activity of OGP(10-14) has been quantified in numerous studies. The following tables summarize key quantitative data on its effects on cell proliferation, differentiation, and bone formation.

Table 1: In Vitro Efficacy of OGP(10-14) on Osteoblastic Cells

| Cell Line | Parameter Measured | Effective Concentration | Observed Effect | Reference |

| Primary human osteoblasts (hOB) | Proliferation | 10-12 M | +35% increase | [6] |

| Primary human osteoblasts (hOB) | Alkaline Phosphatase (ALP) Activity | 10-9 M | +60% increase | [6] |

| Primary human osteoblasts (hOB) | Osteocalcin Secretion | 10-9 M | +50% increase | [6] |

| Primary human osteoblasts (hOB) | Mineralized Nodule Formation | 10-9 M | +49% increase | [6] |

| Rat bone marrow MSCs | ALP Activity | Not specified | Increased | [15] |

| Rat bone marrow MSCs | Mineralized Nodule Formation | Not specified | Increased | [15] |

| MC3T3-E1 osteogenic cells | DNA Synthesis | Mitogenic doses | Stimulated | [7] |

| MC3T3-E1 osteogenic cells | MAP Kinase Activity | Mitogenic doses | Enhanced | [7][8] |

Table 2: In Vivo Efficacy of OGP(10-14) in Animal Models

| Animal Model | Study Focus | Administration Route & Dose | Key Findings | Reference |

| Ovariectomized rats (osteoporosis model) | Bone remodeling | Subcutaneous; dose not specified | Partially inhibited bone loss. Combination with risedronate showed significant increase in bone mineral density and biomechanical properties. | [16] |

| Rats with femur fractures | Fracture healing | Intravenous/subcutaneous | Faster healing and increased bone formation in the fracture callus. | [9] |

| Rabbits with distraction osteogenesis | Bone formation | Systemic administration | Enhanced new bone formation and increased torsional stiffness of the callus. | [10] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of OGP(10-14).

Synthesis of OGP(10-14)

OGP(10-14) (H-Tyr-Gly-Phe-Gly-Gly-OH) is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling strategies.

-

Solid-Phase Peptide Synthesis (SPPS): This is a common method for synthesizing peptides. The synthesis is carried out on a solid support (resin), and amino acids are added sequentially. Photolabile protecting groups can be used for an all-photochemical synthesis approach.[17]

-

Fragment Coupling Approach: For larger scale synthesis, a "3 + 2" fragment coupling strategy in solution has been successfully employed to produce kilogram quantities of OGP(10-14).[18][19]

In Vitro Cell Culture and Assays

Caption: Workflow for assessing the in vitro osteogenic activity of OGP(10-14).

-

Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 103 cells/well and culture for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of OGP(10-14) (e.g., 10-13 M to 10-7 M) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Cell Culture and Treatment: Culture cells as described for the proliferation assay and treat with OGP(10-14) for a period conducive to differentiation (e.g., 7 days).

-

Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Reaction: Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.

-

Incubation and Measurement: Incubate at 37°C for 30 minutes and stop the reaction by adding NaOH. Measure the absorbance at 405 nm.

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a protein assay (e.g., Bradford assay).

-

Long-term Culture: Culture cells in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) with or without OGP(10-14) for an extended period (e.g., 21 days).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Washing and Imaging: Wash extensively with deionized water to remove excess stain and visualize the mineralized nodules under a microscope.

-

Quantification (Optional): To quantify the staining, destain the cells with a solution of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.

In Vivo Models of Bone Healing

-

Fracture Creation: Under anesthesia, create a standardized mid-diaphyseal fracture in the femur of adult rats.

-

Treatment Administration: Administer OGP(10-14) systemically (e.g., via subcutaneous or intravenous injection) or locally at the fracture site at predetermined doses and time intervals. A control group receives a vehicle.

-

Analysis: At various time points post-fracture (e.g., 2, 4, 8 weeks), euthanize the animals and harvest the femurs.

-

Evaluation: Evaluate fracture healing using multiple modalities:

-

Radiography (X-ray): To assess callus formation and bridging.

-

Micro-computed Tomography (µCT): For quantitative analysis of callus volume, bone mineral density, and trabecular architecture.

-

Histology: To examine the cellular composition and tissue organization of the callus (e.g., cartilage, woven bone, lamellar bone).

-

Biomechanical Testing: To determine the mechanical strength of the healed bone (e.g., three-point bending test).

-

Structure-Activity Relationship

Studies on the structure-activity relationship of OGP(10-14) have revealed the critical roles of specific amino acid residues. The Tyr10 and Phe12 side chains are considered the principal pharmacophores for its biological activity.[3][4] Modifications to these residues, such as removal of the phenolic group of Tyr10 or the aromatic group of Phe12, lead to a marked decrease in proliferative activity.[3][4] The Glycine residues at the C-terminus are also important for optimal bioactivity.[3]

Conclusion

OGP(10-14) stands out as a promising peptide fragment with significant potential in regenerative medicine, particularly in the context of bone repair and hematopoiesis. Its well-defined mechanism of action through the Gi protein-MAPK signaling pathway provides a solid basis for targeted drug design and development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in promoting osteoblast proliferation, differentiation, and enhancing bone formation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate and harness the therapeutic potential of OGP(10-14). Future research may focus on optimizing delivery systems to enhance its bioavailability and targeted action, paving the way for its clinical translation.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. jpt.com [jpt.com]

- 3. Structure-bioactivity of C-terminal pentapeptide of this compound [OGP(10-14)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound effects on primary human osteoblast cultures: potential relevance for the treatment of glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. Mitogenic G(i) protein-MAP kinase signaling cascade in MC3T3-E1 osteogenic cells: activation by C-terminal pentapeptide of this compound [OGP(10-14)] and attenuation of activation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of this compound (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFbeta1/SFK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFβ1/SFK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound C-terminal pentapeptide [OGP(10-14)] acts on rat bone marrow mesenchymal stem cells to promote differentiation to osteoblasts and to inhibit differentiation to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound C-terminal pentapeptide and its analogue on bone remodeling in an osteoporosis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The all-photochemical synthesis of an OGP(10–14) precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Item - Kilogram-Scale Synthesis of this compound (10â14) Using a Fragment Coupling Approach - figshare - Figshare [figshare.com]

Osteogenic Growth Peptide (OGP) Signaling Pathways in Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide, identical to the C-terminal sequence of histone H4. Together with its biologically active C-terminal pentapeptide fragment, OGP(10-14), it has emerged as a significant regulator of bone formation. OGP stimulates the proliferation and differentiation of osteoblastic lineage cells, enhances alkaline phosphatase activity, and promotes matrix mineralization.[1][2] Its anabolic effects on bone have positioned it as a potential therapeutic agent for bone regeneration and treatment of osteoporosis. This technical guide provides an in-depth overview of the signaling pathways modulated by OGP in bone formation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades.

Introduction

Bone remodeling is a dynamic and continuous process involving the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts. Growth factors play a pivotal role in regulating this process by influencing the recruitment, proliferation, and differentiation of bone cells.[1][2] this compound (OGP) and its active fragment OGP(10-14) have been identified as key players in stimulating osteogenesis.[1][2] Found in micromolar concentrations in mammalian serum, OGP's primary structure is highly conserved across species, suggesting a fundamental role in bone biology. This guide delves into the core signaling mechanisms through which OGP exerts its osteogenic effects, providing a valuable resource for researchers and professionals in the field of bone biology and drug development.

Quantitative Data on OGP's Effects on Osteogenesis

The in vitro effects of OGP and OGP(10-14) on osteoblast proliferation and differentiation have been quantified in various studies. The optimal concentrations for these effects are cell-type dependent and often exhibit a biphasic dose-response relationship.

| Cell Type | Peptide | Concentration | Effect | Reference |

| MC3T3-E1 (murine pre-osteoblastic) | OGP | 10⁻¹³ M | Peak increase in cell number | [2] |

| Primary human osteoblasts (hOB) | OGP(10-14) | 10⁻¹² M | Optimal for cell proliferation | [2] |

| Primary human osteoblasts (hOB) | OGP(10-14) | 10⁻⁹ M | Stimulated bone formation and mineralization | [2] |

| Mesenchymal Stem Cells (MSCs) from OPG-deficient mice | OGP | Not specified | Stimulated proliferation | [1] |

| Human Periodontal Ligament Stem Cells (hPDLSCs) | OGP | 0.01 nM | Most potent for osteogenic differentiation |

| Osteogenic Marker | Cell Type | Peptide & Concentration | Quantitative Effect | Reference |

| Alkaline Phosphatase (ALP) Activity | Primary human osteoblasts | OGP(10-14) at 10⁻⁹ M | Enhanced ALP activity | [2] |

| Alkaline Phosphatase (ALP) Activity | Mesenchymal Stem Cells | OGP | Enhanced ALP activity | |

| Osteocalcin (B1147995) Synthesis | Primary human osteoblasts | OGP(10-14) at 10⁻⁹ M | Stimulated osteocalcin synthesis | [2] |

| Gene Expression (CDK2, Cyclin A) | MSCs from OPG-deficient mice | OGP | Increased mRNA and protein levels | [1] |

| Gene Expression (BMP2, Osteonectin, RUNX2) | Mesenchymal Stem Cells | OGP | Enhanced gene expression | [2] |

Core Signaling Pathways

OGP and OGP(10-14) mediate their effects on osteoblasts through several key intracellular signaling pathways. The primary cascades identified are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the RhoA/Rho-associated kinase (ROCK) pathway. There is also emerging evidence for the involvement of the cannabinoid receptor type 2 (CB2).

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial regulator of cell proliferation and differentiation. In osteoblasts, OGP(10-14) has been shown to induce the rapid phosphorylation of ERK1/2. This activation leads to the downstream phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), ultimately promoting the expression of genes involved in cell cycle progression and osteogenesis.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is primarily involved in regulating cytoskeletal dynamics and has been implicated in osteoblast differentiation. OGP treatment of human mesenchymal stem cells (MSCs) leads to an increase in the activity of RhoA. The downstream effector, ROCK, then promotes osteogenic differentiation while concurrently inhibiting adipogenesis.

Cannabinoid Receptor Type 2 (CB2) Interaction

Recent studies suggest that OGP may exert its effects, at least in part, by interacting with the cannabinoid receptor type 2 (CB2). The mitogenic dose-response of OGP in osteoblasts is strikingly similar to that of known CB2 agonists. This interaction provides a novel avenue for understanding OGP's mechanism of action and for the development of targeted therapeutics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate OGP signaling in bone formation.

Cell Culture

-

Cell Lines: Murine pre-osteoblastic MC3T3-E1 cells or primary human osteoblasts are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Osteogenic Induction Medium: For differentiation assays, the culture medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Replace the medium with a serum-free medium for 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of OGP or OGP(10-14) in a low-serum medium (e.g., 1% FBS) for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

-

Culture cells in 24-well plates and treat with OGP/OGP(10-14) in an osteogenic induction medium for 7-14 days.

-

Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Transfer the cell lysate to a 96-well plate.

-

Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 3 M NaOH.

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of each sample, determined by a BCA protein assay.

Mineralization Assay (Alizarin Red S Staining)

-

Culture cells in 12-well plates and treat with OGP/OGP(10-14) in an osteogenic induction medium for 21-28 days.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Rinse the cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Wash the cells extensively with deionized water to remove excess stain.

-

Visualize and photograph the mineralized nodules under a microscope.

-

For quantification, destain the cells with 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.

-

Measure the absorbance of the extracted stain at 562 nm.

Gene Expression Analysis (Real-Time PCR)

-

Culture cells and treat with OGP/OGP(10-14) for the desired time points.

-

Isolate total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., Runx2, Osterix, ALP, Osteocalcin, BMP2, Osteonectin) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis for Signaling Proteins

-

Culture cells to near confluence and serum-starve for 12-24 hours.

-

Treat cells with OGP/OGP(10-14) for short time points (e.g., 0, 5, 15, 30, 60 minutes) to observe phosphorylation events.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-CREB, total CREB) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

The Role of Osteogenic Growth Peptide (OGP) in Endochondral Ossification: A Technical Guide

Executive Summary: Endochondral ossification, the primary process for longitudinal bone growth, is a complex sequence of chondrocyte proliferation, differentiation, and eventual replacement by bone tissue. Osteogenic Growth Peptide (OGP), a 14-amino acid peptide identical to the C-terminus of histone H4, and its more potent C-terminal pentapeptide fragment, OGP(10-14), have emerged as significant regulators of this process. This technical guide provides an in-depth analysis of the role and mechanisms of OGP in endochondral ossification, targeting researchers, scientists, and drug development professionals. OGP(10-14) has been demonstrated to accelerate bone growth by directly stimulating chondrogenesis within the growth plate, increasing the heights of both the proliferative and hypertrophic zones.[1][2] Mechanistically, OGP is understood to signal through G-protein coupled receptors, potentially the cannabinoid receptor type 2 (CB2), activating downstream pathways including the MAPK/ERK and RhoA/ROCK cascades.[3][4][5] This signaling enhances the expression of key transcription factors such as Runx2, promoting the maturation of chondrocytes and the osteogenic differentiation of progenitor cells.[1][6] This document summarizes the quantitative effects of OGP, details key experimental methodologies for its study, and visualizes its complex signaling pathways, providing a comprehensive resource for understanding its therapeutic potential in bone regeneration and growth disorders.

Introduction to OGP and Endochondral Ossification

Endochondral ossification is the fundamental process by which the majority of the vertebrate skeleton is formed and elongates. It begins with the condensation of mesenchymal cells that differentiate into chondrocytes, forming a cartilage template of the future bone.[7] Within the postnatal long bone, this process is confined to the epiphyseal growth plates. The growth plate is a highly organized structure consisting of distinct zones of chondrocytes: the resting zone, which contains progenitor cells; the proliferative zone, where chondrocytes rapidly divide, forming columns; and the hypertrophic zone, where chondrocytes cease to proliferate, enlarge significantly, and mineralize their surrounding matrix before undergoing apoptosis.[8][9] This mineralized cartilage is then invaded by blood vessels and osteoblasts, which deposit bone matrix, leading to longitudinal growth.[8]

This compound (OGP) is a naturally occurring peptide initially isolated from regenerating bone marrow.[10] It is identical to the C-terminal sequence of histone H4.[10] The full biological activity is retained in its C-terminal pentapeptide fragment, Tyr-Gly-Phe-Gly-Gly, known as OGP(10-14).[11][12][13] OGP and OGP(10-14) are potent anabolic agents that stimulate bone formation, increase trabecular bone density, and enhance fracture healing in animal models.[4][11][12] Their primary role involves the regulation of proliferation and differentiation of osteoblastic lineage cells.[14][15]

OGP's Regulatory Role in Growth Plate Chondrogenesis

The most direct evidence for OGP's role in endochondral ossification comes from ex vivo studies using neonatal rodent metatarsal organ cultures. This model preserves the three-dimensional structure of the growth plate and allows for the direct assessment of factors influencing longitudinal bone growth.

Treatment of these organ cultures with OGP(10-14) has been shown to significantly accelerate bone elongation.[1][2] This effect is achieved through the peptide's influence on distinct stages of chondrocyte maturation within the growth plate:

-

Stimulation of Chondrocyte Proliferation: OGP(10-14) increases the height of the proliferative zone, indicating an enhancement of chondrocyte division.[1][2]

-

Promotion of Chondrocyte Hypertrophy: The peptide also expands the hypertrophic zone and increases the total number of hypertrophic chondrocytes.[1][2] This is a critical step that precedes matrix mineralization and vascular invasion.

-

Upregulation of Key Transcription Factors: The expression of Runt-related transcription factor 2 (Runx2) is increased following OGP(10-14) treatment.[1] Runx2 is a master regulator essential for both hypertrophic chondrocyte differentiation and subsequent osteoblast differentiation.[16]

The dose-response to OGP(10-14) is characteristically bell-shaped, with stimulatory effects observed at low concentrations and a reduction in effect at higher concentrations.[1][3][17]

Data Presentation

Table 1: Quantitative Effects of OGP(10-14) on Neonatal Rat Metatarsal Growth

| Parameter | OGP(10-14) Concentration | Observed Effect | Reference |

| Length of Mineralized Area | Optimal (Bell-shaped curve) | Significant Increase | [1][2] |

| Height of Proliferative Zone | Optimal (Bell-shaped curve) | Significant Increase | [1][2] |

| Height of Hypertrophic Zone | Optimal (Bell-shaped curve) | Significant Increase | [1][2] |

| Number of Hypertrophic Chondrocytes | Optimal (Bell-shaped curve) | Significant Increase | [1][2] |

| Runx2 mRNA Expression | Optimal (Bell-shaped curve) | Significant Increase | [1][2] |

Molecular Mechanisms and Signaling Pathways

OGP exerts its cellular effects by binding to a specific cell surface receptor and initiating intracellular signaling cascades. Recent evidence suggests that the cannabinoid receptor type 2 (CB2), a G-protein coupled receptor (GPCR), is the putative receptor for OGP, mediating its anabolic effects on bone.[3][17] The activation of this receptor triggers downstream pathways critical for cell proliferation and differentiation.

-

MAPK/ERK Pathway: A primary pathway activated by OGP is the mitogen-activated protein kinase (MAPK) cascade.[18] Binding of OGP to its receptor leads to the activation of a Gi protein, which in turn initiates a phosphorylation cascade involving Ras, Raf, MEK, and finally the extracellular signal-regulated kinases (ERK1/2).[5][18][19] Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors like Runx2, driving the expression of genes associated with chondrocyte maturation and osteogenesis.[19][20]

-

RhoA/ROCK Pathway: The RhoA/ROCK signaling pathway has also been implicated in mediating OGP's effects, particularly in directing the lineage specification of mesenchymal stem cells (MSCs) towards osteoblasts while inhibiting adipogenesis.[4]

-

Crosstalk with Other Pathways: OGP signaling has been shown to involve or interact with other major osteogenic pathways, including Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Protein (BMP), and Wnt signaling, suggesting a complex regulatory network.[18]

Visualization of Signaling

Caption: OGP signaling pathway in bone and cartilage cells.

Effects on Osteoprogenitor Cells

While OGP directly impacts chondrocytes in the growth plate, its well-established role in promoting osteogenesis is critical for the final stage of endochondral ossification: the replacement of the mineralized cartilage scaffold with bone. OGP acts on mesenchymal stem cells (MSCs) and pre-osteoblasts to enhance their proliferation and differentiation.

-

Proliferation: OGP stimulates the proliferation of MSCs and osteoblastic cells, expanding the pool of cells available for bone formation.[21][22]

-

Osteogenic Differentiation: OGP significantly enhances osteogenic maturation, evidenced by increased alkaline phosphatase (ALP) activity and the expression of key osteogenic markers like Runx2, Osterix, Osteopontin (OPN), and Osteocalcin (OCN).[6][18][22]

-

Matrix Mineralization: The peptide is a potent stimulator of extracellular matrix mineralization, the hallmark of mature osteoblast function.[11][22]

Table 2: Summary of OGP's In Vitro Effects on Osteoprogenitor Cells

| Cell Type | Peptide | Concentration | Key Outcome(s) | Reference |

| Human Periodontal Ligament Stem Cells (hPDLSCs) | OGP | 0.01 nM | Increased proliferation and osteogenic differentiation | [18] |

| OPG-deficient mouse MSCs | OGP | 10-10 M | Stimulated proliferation; increased CDK2/cyclin A expression | [21] |

| Human Bone Marrow Stromal Cells | OGP | 10-10 - 10-8 M | Increased proliferation, ALP activity, and mineralization | [22] |

| MC3T3-E1 (mouse pre-osteoblast) | OGP | 10-13 M | Peak increase in cell number | [4] |

| Rat Mesenchymal Stem Cells (MSCs) | OGP(10-14) | Not specified | Stimulated osteoblast differentiation; inhibited adipogenesis | [13] |

Key Experimental Protocols

Investigating the role of OGP in endochondral ossification requires a combination of ex vivo organ culture and in vitro cell-based assays.

Neonatal Metatarsal Organ Culture

This protocol allows for the study of longitudinal bone growth in a preserved, three-dimensional growth plate environment.

-

Dissection: Metatarsals are aseptically dissected from postnatal day 0-2 rat or mouse pups.

-

Culture: Individual metatarsals are placed on lens paper supported by a stainless-steel grid in a culture dish containing serum-free medium (e.g., α-MEM with 0.2% BSA, antibiotics).

-

Treatment: The medium is supplemented with varying concentrations of OGP or OGP(10-14) (e.g., 10-14 M to 10-8 M). Control cultures receive vehicle only.

-

Measurement: The total length of each metatarsal is measured daily using a calibrated eyepiece.

-

Analysis: After 3-7 days, bones are fixed in 4% paraformaldehyde, decalcified, and embedded in paraffin. Sections are prepared for histological analysis (e.g., H&E, Safranin-O/Fast Green staining) to measure the respective heights of the proliferative and hypertrophic zones.

MSC Osteogenic Differentiation Assay

This protocol assesses the direct effect of OGP on the differentiation of progenitor cells into osteoblasts.

-

Cell Seeding: MSCs are seeded in multi-well plates and cultured to near confluence in standard growth medium.

-

Induction: The growth medium is replaced with an osteogenic induction medium (e.g., DMEM with 10% FBS, dexamethasone, β-glycerophosphate, ascorbic acid).

-

Treatment: The osteogenic medium is supplemented with OGP/OGP(10-14) at desired concentrations.

-

ALP Activity Assay: After 7-10 days, cells are lysed, and alkaline phosphatase activity is measured using a colorimetric assay (e.g., p-nitrophenyl phosphate (B84403) substrate). Activity is normalized to total protein content.

-

Mineralization Assay: After 14-21 days, cells are fixed and stained with Alizarin Red S, which binds to calcium deposits. The stain is then extracted and quantified spectrophotometrically.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression of genes related to chondrogenesis and osteogenesis.

-

RNA Extraction: Total RNA is extracted from cultured cells or metatarsals using a commercial kit.

-

Reverse Transcription: RNA is converted to cDNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR with specific primers for target genes (e.g., Runx2, Col10a1, Alp, Bglap) and a reference gene (e.g., Gapdh). Amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Quantification: Relative gene expression is calculated using the ΔΔCt method.

Visualization of Workflow

Caption: General workflow for studying OGP's effects.

Implications for Drug Development and Research

The potent anabolic effects of OGP on both chondrogenesis and osteogenesis make it an attractive candidate for therapeutic development.

-

Fracture Healing: By accelerating the processes of endochondral ossification, which recapitulates fracture healing, OGP could be used to enhance the repair of bone injuries.[11][12]

-

Osteoporosis: OGP and its analogues have been shown to reverse ovariectomy-induced bone loss in animal models, highlighting their potential as a treatment for osteoporosis.[4]

-

Growth Disorders: The demonstrated ability of OGP to stimulate longitudinal bone growth at the growth plate suggests it could be investigated for certain forms of short stature, although this would require extensive research into its systemic effects and safety.

Future research should focus on identifying more specific receptors and downstream targets, developing stable synthetic analogues with improved pharmacokinetic profiles, and conducting preclinical studies to validate its efficacy in larger animal models of bone disease and injury.

Conclusion

This compound, particularly its active fragment OGP(10-14), is a key regulator of bone formation that plays a multifaceted role in endochondral ossification. It directly stimulates the proliferation and hypertrophic differentiation of growth plate chondrocytes, leading to accelerated longitudinal bone growth.[1] These effects are mediated through complex signaling pathways, including the MAPK/ERK cascade, and are complemented by its potent ability to drive the proliferation and osteogenic differentiation of mesenchymal progenitor cells.[18][22] The comprehensive understanding of OGP's mechanisms provides a solid foundation for its exploration as a therapeutic agent in bone regeneration and regenerative medicine.

References

- 1. Regulation of endochondral ossification by this compound C-terminal pentapeptide [OGP(10-14)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Endochondral Ossification by Osteogenic Growth Pept...: Ingenta Connect [ingentaconnect.com]

- 3. This compound is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2 | eLife [elifesciences.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Sustained delivery of this compound through injectable photoinitiated composite hydrogel for osteogenesis [frontiersin.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Regulatory mechanisms for the development of growth plate cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Insights into the Regulation of the Growth Plate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpcscientific.com [cpcscientific.com]

- 11. This compound: from concept to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.huji.ac.il [cris.huji.ac.il]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. Role of this compound (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound enhances osteogenic differentiation of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e-jbm.org [e-jbm.org]

- 20. The ERK MAPK Pathway Is Essential for Skeletal Development and Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound enhances the proliferation of bone marrow mesenchymal stem cells from osteoprotegerin-deficient mice by CDK2/cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound regulates proliferation and osteogenic maturation of human and rabbit bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Histone H4 and Osteogenic Growth Peptide: From Nuclear Blueprint to Extracellular Signal

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the complex regulatory network governing bone formation and remodeling, the discovery of the Osteogenic Growth Peptide (OGP) has unveiled a fascinating link between a fundamental nuclear protein and a potent extracellular signaling molecule. OGP is a 14-amino acid peptide that stimulates osteoblastic activity and bone formation.[1][2] Its unique identity, being identical to the C-terminal sequence of histone H4, establishes a direct and intriguing relationship between chromatin biology and the systemic regulation of osteogenesis.[1][3] This guide provides a comprehensive technical overview of this relationship, detailing the biosynthesis of OGP from its histone precursor, its downstream signaling cascades in bone cells, and the broader epigenetic context of histone H4 modifications in osteoblast differentiation. We further present quantitative data on OGP's bioactivity and detailed protocols for key experimental methodologies in this field of study.

Molecular Identity and Biosynthesis of OGP from Histone H4

OGP is a highly conserved 14-amino acid peptide (NH2-ALKRQGRTLYGFGG-OH) that is identical to the C-terminal residues (90-103) of histone H4.[3] While histone H4 is a core component of the nucleosome, essential for packaging DNA within the nucleus, OGP functions as an extracellular mitogen, found circulating in the serum in nano- to micromolar concentrations.[2][4]

The synthesis of OGP does not arise from the proteolysis of the full-length histone H4 protein. Instead, it is generated through a distinct mechanism of alternative translational initiation from the histone H4 mRNA.[3][5] Translation initiation for OGP occurs at an internal AUG codon at position 85 (AUG85) of the H4 mRNA.[3][5] This leads to the synthesis of a 19-amino acid precursor, termed preOGP. Subsequently, preOGP is cleaved, removing five N-terminal residues to produce the mature, active 14-amino acid OGP.[3][6] This divergent translational pathway allows for the production of a secreted, regulatory peptide (OGP) and a nuclear structural protein (Histone H4) from a single gene transcript.[5]

OGP Signaling Pathways in Osteogenic Cells

OGP exerts its pro-osteogenic effects by activating several key intracellular signaling pathways in mesenchymal stem cells (MSCs) and osteoblasts. The primary cascades implicated are the MAPK/ERK and RhoA/ROCK pathways, with contributions from TGF-β signaling.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) branch, is a critical mediator of OGP's mitogenic activity.[7][8] Upon binding to its putative receptor, OGP induces the rapid phosphorylation and activation of ERK1/2.[9] This activation is essential for stimulating the proliferation of osteoblastic cells.[8]

-

RhoA/ROCK Pathway: The RhoA/Rho-associated kinase (ROCK) pathway is instrumental in OGP-mediated osteogenic differentiation of MSCs.[3][10] OGP treatment leads to an increase in the active, GTP-bound form of RhoA.[3][11] The subsequent activation of ROCK signaling promotes the expression of key osteogenic transcription factors like RUNX2 and suppresses adipogenesis.[10][11] Inhibition of ROCK has been shown to block the pro-differentiative effects of OGP.[10]

-

TGF-β Signaling: OGP has been shown to regulate the expression of Transforming Growth Factor-beta (TGF-β).[3] Furthermore, studies suggest that OGP's effects on osteogenic differentiation are partially mediated through the TGF-β signaling pathway.[12]

The Epigenetic Context: Histone H4 Acetylation in Osteogenesis

While OGP acts as an extracellular signal, its parent molecule, histone H4, plays a critical intracellular role in regulating gene expression through epigenetic modifications. Histone acetylation is a key mechanism that promotes gene transcription by neutralizing the positive charge of lysine (B10760008) residues, leading to a more open chromatin structure that is accessible to transcription factors.[13]

In the context of osteogenesis, the acetylation of histone H4 is strongly associated with the activation of bone-specific genes.[13][14] Increased levels of H4 acetylation are observed at the promoters of critical osteogenic genes, such as RUNX2 and Osteocalcin (OCN), during osteoblast differentiation.[15] Studies using histone deacetylase (HDAC) inhibitors have shown that preventing the removal of acetyl groups enhances the expression of these genes and promotes osteoblast maturation.[16] This highlights a dual role for the histone H4 gene: it produces a secreted peptide (OGP) that activates signaling pathways from the outside-in, while the protein product (histone H4) is modified on the inside to epigenetically regulate the very same osteogenic differentiation programs.

Quantitative Data Summary

The biological activity of OGP is potent and concentration-dependent. The following tables summarize key quantitative data reported in the literature.

Table 1: In Vitro Bioactivity of OGP

| Cell Line | Parameter Measured | Effective Concentration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| MC3T3-E1 (pre-osteoblast) | Cell Proliferation | 10⁻¹³ M | Peak stimulation of cell number | [3] |

| MC3T3-E1 (pre-osteoblast) | Alkaline Phosphatase (ALP) Activity | 10⁻¹³ M | Modest inhibition | [3] |

| Human MSCs | Osteogenic Differentiation | Not specified | Increased ALP activity, increased BMP-2 mRNA | [3][10] |

| Rat Marrow Stromal Cells | Mineralization | Not specified | Potent enhancement of matrix mineralization |[3] |

Table 2: Physiological Concentrations of OGP

| Source | Parameter | Concentration Range | Notes | Citation(s) |

|---|

| Human/Rodent Serum | Total OGP | Nano- to micromolar (nM to µM) | Most OGP is complexed to binding proteins like α2-macroglobulin. |[4] |

Key Experimental Methodologies

Investigating the OGP-histone H4 axis requires a combination of techniques from molecular biology, cell biology, and biochemistry. Detailed protocols for essential experiments are provided below.

Co-Immunoprecipitation (Co-IP) for OGP-Binding Proteins

This protocol is used to identify proteins that interact with OGP in a biological sample, such as its serum binding partners.

Protocol Steps:

-

Cell Lysate Preparation:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[17]

-

Incubate on ice for 10-20 minutes, then centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet cell debris.[17]

-

Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.

-

-

Pre-Clearing:

-

Add Protein A/G magnetic beads or agarose (B213101) slurry to the lysate.

-

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads (magnetically or by centrifugation) and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Complex Capture:

-

Add fresh Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-3 hours at 4°C with gentle rotation to capture the immune complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer or a designated wash buffer.[19] Each wash should involve resuspending the beads followed by pelleting.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads by resuspending them in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

-

Chromatin Immunoprecipitation (ChIP) for Histone H4 Acetylation

This protocol is used to determine if histone H4 is acetylated at specific gene promoters (e.g., RUNX2) in osteoblasts.

Protocol Steps:

-

Cross-linking:

-

Treat cultured osteoblasts with 1% formaldehyde (B43269) directly in the culture medium for 10-15 minutes at room temperature to cross-link proteins to DNA.[20][21]

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.[21]

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS, then harvest.

-

Lyse the cells using a lysis buffer containing protease inhibitors.[21]

-

Shear the chromatin into fragments of 200-1000 bp using sonication.[20] Optimization of sonication time and power is critical.

-

Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a portion of the chromatin overnight at 4°C with an antibody specific for acetylated histone H4 (e.g., anti-AcH4).[22] Use a non-specific IgG as a negative control.

-

-

Complex Capture and Washing:

-

Add Protein A/G beads to capture the antibody-histone-DNA complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin. Finish with a TE buffer wash.

-

-

Elution and Reversal of Cross-links:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.

-

Treat with RNase A and then Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[21]

-

Analyze the enrichment of specific DNA sequences (e.g., RUNX2 promoter) using quantitative real-time PCR (qPCR).

-

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is used to detect the activation of the ERK pathway in response to OGP treatment.

Protocol Steps:

-

Cell Treatment and Lysis:

-

Culture osteoblastic cells and serum-starve them to reduce basal signaling.

-

Treat cells with OGP for various time points (e.g., 0, 5, 15, 30 minutes).

-

Immediately lyse cells on ice with RIPA buffer supplemented with both protease and phosphatase inhibitors to preserve phosphorylation states.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) per sample by boiling in SDS-PAGE sample buffer.[23]

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[24]

-

-

Secondary Antibody and Detection:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

Conclusion and Future Directions

The relationship between this compound and histone H4 is a prime example of genetic parsimony, where a single gene yields two products with vastly different localizations and functions: one a cornerstone of nuclear architecture and the other a mobile signal for tissue regeneration. OGP's ability to stimulate osteoblast proliferation and differentiation through well-defined signaling pathways (MAPK/ERK, RhoA/ROCK) makes it an attractive candidate for therapeutic applications in bone repair and for addressing bone loss disorders.[26][27] Concurrently, the epigenetic role of histone H4 acetylation in activating osteogenic gene expression provides a complementary avenue for intervention.

For drug development professionals, this dual system presents unique opportunities. Targeting the OGP receptor or modulating its downstream signaling pathways could lead to novel anabolic agents. Simultaneously, the development of specific HDAC inhibitors that enhance H4 acetylation at bone-specific gene promoters could offer an epigenetic approach to stimulating bone formation. Future research should focus on identifying the specific OGP receptor, further elucidating the cross-talk between its signaling pathways, and exploring combination therapies that leverage both the extracellular signaling of OGP and the intracellular epigenetic regulation of its parent molecule, histone H4.

References

- 1. Histone H4-related this compound (OGP): a novel circulating stimulator of osteoblastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone H4-related this compound (OGP): a novel circulating stimulator of osteoblastic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of the Osteoblast Lineage by Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic this compound promotes differentiation of human bone marrow mesenchymal stem cells to osteoblasts via RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]